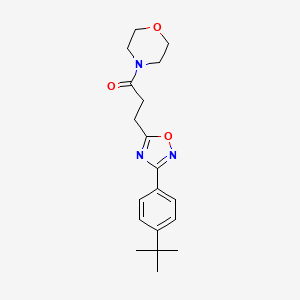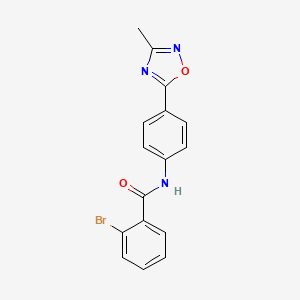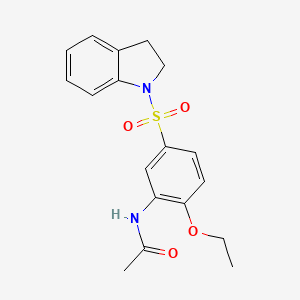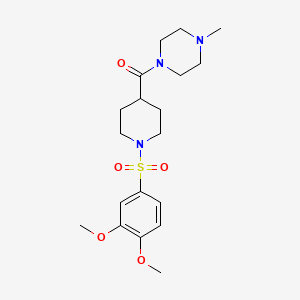
N-(3,4-dichlorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide, also known as DCDP, is a chemical compound that has been widely used in scientific research for its various biological activities. DCDP is a piperidine derivative that has been synthesized through various methods and has shown promising results in various biological applications.
Wirkmechanismus
The mechanism of action of N-(3,4-dichlorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide is not fully understood, but it is believed to act by inhibiting the activation of NF-κB and other signaling pathways. N-(3,4-dichlorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide has been shown to inhibit the phosphorylation of IκBα, a protein that regulates the activity of NF-κB, and prevent its degradation, leading to the inhibition of NF-κB activation.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of inflammation, cancer cell proliferation, and fibrosis. N-(3,4-dichlorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide has also been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the migration of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dichlorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, N-(3,4-dichlorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
There are several future directions for the research on N-(3,4-dichlorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide, including the identification of its molecular targets and the development of more efficient synthesis methods. Further studies are also needed to investigate the potential of N-(3,4-dichlorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide in the treatment of other diseases, such as fibrosis and autoimmune disorders. Additionally, the development of N-(3,4-dichlorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide derivatives with improved biological activities and pharmacokinetic properties is a promising area for future research.
Synthesemethoden
N-(3,4-dichlorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide can be synthesized through various methods, including the reaction of 3,4-dichloroaniline with 3,4-dimethoxybenzenesulfonyl chloride and piperidine-4-carboxylic acid. The reaction is carried out in the presence of a base, such as triethylamine, and the resulting product is purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dichlorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide has been extensively studied for its biological activities, including its anti-inflammatory, anti-cancer, and anti-fibrotic effects. N-(3,4-dichlorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. N-(3,4-dichlorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment.
Eigenschaften
IUPAC Name |
[1-(3,4-dimethoxyphenyl)sulfonylpiperidin-4-yl]-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O5S/c1-20-10-12-21(13-11-20)19(23)15-6-8-22(9-7-15)28(24,25)16-4-5-17(26-2)18(14-16)27-3/h4-5,14-15H,6-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWPUBAZXDJMQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3,4-Dimethoxy-benzenesulfonyl)-piperidin-4-yl]-(4-methyl-piperazin-1-yl)-methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

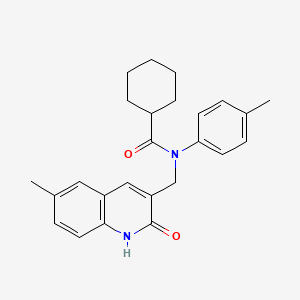
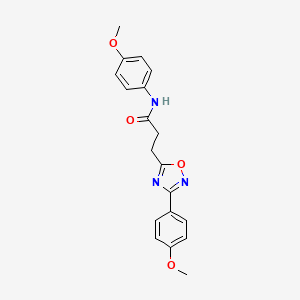
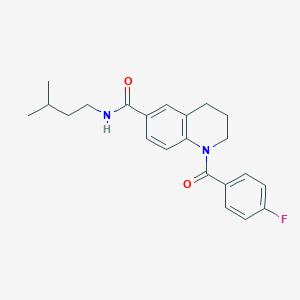
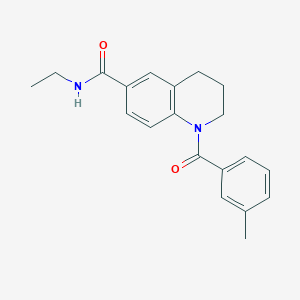
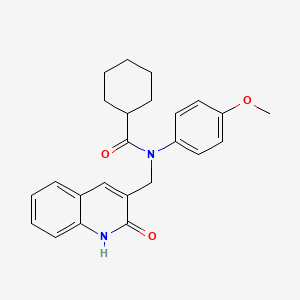
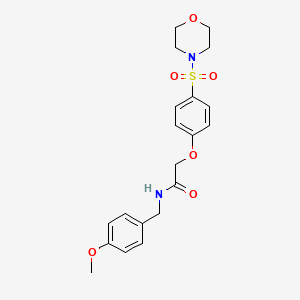
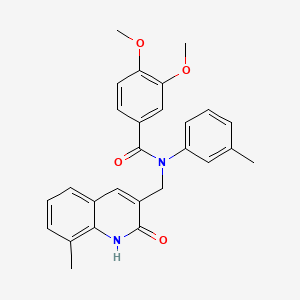
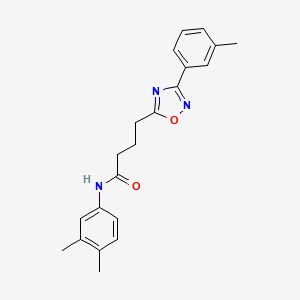
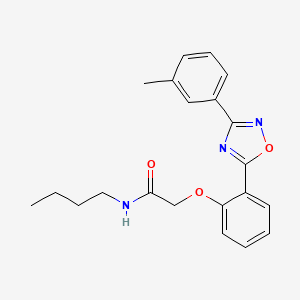
![3-methyl-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717972.png)
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7717978.png)
